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Compound of Interest

Compound Name: 1,3-Dimethyluracil

Cat. No.: B184088

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,3-
dimethyluracil, a significant pyrimidine derivative. The document details its structural
parameters, spectroscopic signature, and synthetic methodologies, presenting quantitative
data in accessible formats and outlining relevant experimental protocols.

Molecular Structure and Identification

1,3-Dimethyluracil, a methylated derivative of uracil, possesses the chemical formula
CeHsN202.[1][2] Its structure is characterized by a pyrimidine ring with methyl groups
substituted at the N1 and N3 positions.[2] This methylation precludes the formation of hydrogen
bonds, which influences its packing in the crystalline state.[3]

Table 1: Molecular Identifiers
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Identifier Value Reference

1,3-dimethylpyrimidine-2,4-

IUPAC Name dione [2]
CAS Number 874-14-6 [4]
Molecular Formula CeHsN202 [2]
Molecular Weight 140.14 g/mol [4]
SMILES CN1C=CC(=0O)N(C1=0)C [2]

InChI=1S/C6H8N202/c1-7-4-
InChl 2]
3-5(9)8(2)6(7)10/h3-4H,1-2H3

JSDBKAHWADVXFU-
InChlKey [2]
UHFFFAOYSA-N

Crystallographic Data

The crystal structure of 1,3-dimethyluracil has been determined by X-ray diffraction. The
molecule is planar and crystallizes in the monoclinic space group P21/c.[3] The absence of N-H
protons prevents the typical hydrogen bonding seen in uracil, leading to a packing structure
stabilized by other interactions, such as possible C-H---O hydrogen bonds and dipole-induced
dipole interactions.[3]

Table 2: Crystal Data and Atomic Coordinates
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Parameter Value Reference
Crystal System Monoclinic [3]
Space Group P21/c [3]
a (A) 4.199 (2) [3]
b (A) 11.309 (4) [3]
c (A) 14.187 (4) [3]
B (°) 101.95 (4) 3]
yd 4 [3]

Table 3: Selected Bond Lengths and Angles

Bond Length (A) Angle Angle (°) Reference
N(1)-C(2) 1.378 C(6)-N(1)-C(2) 122.9 [3]
C(2)-0(2) 1.210 N(1)-C(2)-N(3) 117.1 3]
C(2)-N@3) 1.378 C(2)-N(3)-C(4) 120.9 3]
N(3)-C(4) 1.386 N(3)-C(4)-C(5) 114.6 3]
C(4)-0(4) 1.229 C(4)-C(5)-C(6) 119.7 [3]
C(4)-C(5) 1.460 C(5)-C(6)-N(1) 124.7 [3]
C(5)-C(6) 1.321 0(2)-C(2)-N(3) 122.0 [3]
C(6)-N(1) 1.370 0(4)-C(4)-N(3) 121.3 [3]
N(1)-C(7) 1.476 C(2)-N(1)-C(7) 118.1 [3]
N(3)-C(8) 1.470 C(4)-N(3)-C(8) 118.1 3]

Atom numbering corresponds to the crystallographic data.

Spectroscopic Data
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The spectroscopic profile of 1,3-dimethyluracil is well-characterized, providing key information

for its identification and structural elucidation.

Table 4: **C NMR Chemical Shifts
Carbon Atom Chemical Shift (6, ppm) Reference
c2 ~151-153 [5]
C4 ~162-164 [5]
C5 ~100-102 5]
Ccé ~140-142 [5]
N1-CHs ~28-30 [5]
N3-CHs ~35-37 [5]

Note: Chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

Table 5: Key Infrared (IR) Al ion E .

Wavenumber

Intensity Assignment Reference

(cm™)
~3100 - 3010 Medium =C-H Stretch [6]
~2950 - 2850 Medium/Strong C-H Stretch (methyl) [6]

C=0 Stretch (in-
~1715 - 1680 Strong phase, C4=0 and [7]

C2=0)
~1680 - 1620 Variable C=C Stretch [6]
~1450 Medium C-H Bend (methyl) [6]

Experimental Protocols

Synthesis of 1,3-Dimethyluracil via Methylation of Uracil
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This protocol describes a general method for the N,N'-dimethylation of a uracil derivative, which
can be adapted for the synthesis of 1,3-dimethyluracil from uracil.

Materials:

Uracil

o Dimethyl sulfate ((CH3)2S0a)

e Sodium hydroxide (NaOH)

» Suitable solvent (e.g., N,N-Dimethylformamide - DMF)[1]

o Water

» Organic solvent for extraction (e.g., ethyl acetate)[1]

e Anhydrous sodium sulfate or magnesium sulfate

Procedure:

e Suspend uracil (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.[1]

e Add a base, such as potassium carbonate (2.2 equivalents) or prepare a solution of sodium
hydroxide.[1]

 Stir the suspension for 30 minutes at room temperature to facilitate the formation of the uracil
anion.

o Carefully add dimethyl sulfate (at least 2.2 equivalents) dropwise to the reaction mixture.
Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-
ventilated fume hood.

e Heat the reaction mixture to 50-60°C and stir for 4-6 hours.[1]
o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[1]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b184088?utm_src=pdf-body
https://www.benchchem.com/pdf/Synthesis_of_1_3_6_Trimethyluracil_from_Uracil_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Synthesis_of_1_3_6_Trimethyluracil_from_Uracil_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Synthesis_of_1_3_6_Trimethyluracil_from_Uracil_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Synthesis_of_1_3_6_Trimethyluracil_from_Uracil_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Synthesis_of_1_3_6_Trimethyluracil_from_Uracil_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Synthesis_of_1_3_6_Trimethyluracil_from_Uracil_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product.

Purify the crude 1,3-dimethyluracil by recrystallization or column chromatography.

Visualizations
Synthetic Pathway of 1,3-Dimethyluracil

The following diagram illustrates the synthetic route for the preparation of 1,3-dimethyluracil

from uracil via N,N'-dimethylation.

Uracil

Base (e.g., NaOH)

Deprotonation

Dimethyl Sulfate

N,N'-Dimethylation 1,3-Dimethyluracil

Click to download full resolution via product page

Caption: Synthetic pathway for 1,3-Dimethyluracil.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of 1,3-
dimethyluracil.
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Caption: General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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